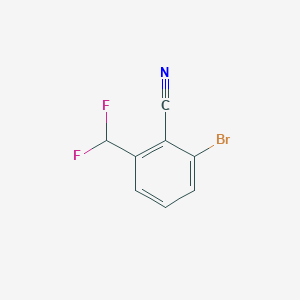![molecular formula C31H37Cl4N2PRuS B12084209 Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)
Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[®-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II), compd with dichloromethane is a complex organometallic compound It features a ruthenium center coordinated with triphenylphosphine, dichloride, and a chiral diamine ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[®-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II), compd. with dichloromethane typically involves the reaction of ruthenium precursors with the appropriate ligands under controlled conditions. One common method involves the use of a ruthenium trichloride precursor, which is reacted with triphenylphosphine and the chiral diamine ligand in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere, such as a nitrogen or argon glovebox, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
化学反応の分析
Types of Reactions
Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[®-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II), compd. with dichloromethane undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often leading to the formation of higher oxidation state species.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the ruthenium center.
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Addition: The compound can participate in addition reactions, particularly with unsaturated substrates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ruthenium(VI) or ruthenium(VIII) species, while substitution reactions can produce a variety of ruthenium complexes with different ligands .
科学的研究の応用
Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[®-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II), compd. with dichloromethane has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-C bond formation reactions.
Biology: The compound has been studied for its potential biological activity, including anticancer properties.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the development of new therapeutic agents.
Industry: It is utilized in industrial processes that require efficient and selective catalysis.
作用機序
The mechanism by which Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[®-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II), compd. with dichloromethane exerts its effects involves coordination to substrates through its ruthenium center. The chiral diamine ligand provides stereochemical control, while the triphenylphosphine ligand stabilizes the complex. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
類似化合物との比較
Similar Compounds
- Dichlororel-[N®]-N-[2-[®-(phenylmethyl)thio-κS]ethyl]-4-morpholineethanamine-κNN4,κN4ruthenium(II), compd. with dichloromethane
- Dichlororel-[N®]-N-[2-[®-(phenylmethyl)thio-κS]ethyl]-4-morpholineethanamine-κNN4,κN4ruthenium(II), compd. with dichloromethane
Uniqueness
What sets Dichlororel-[N2(S)]-N1,N1-dimethyl-N2-[2-[®-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2ruthenium(II), compd. with dichloromethane apart is its unique combination of ligands, which provides specific stereochemical and electronic properties. This makes it particularly effective in certain catalytic and biological applications compared to its analogs.
特性
分子式 |
C31H37Cl4N2PRuS |
|---|---|
分子量 |
743.6 g/mol |
IUPAC名 |
dichloromethane;dichlororuthenium;N',N'-dimethyl-N-(2-phenylsulfanylethyl)ethane-1,2-diamine;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C12H20N2S.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-14(2)10-8-13-9-11-15-12-6-4-3-5-7-12;2-1-3;;;/h1-15H;3-7,13H,8-11H2,1-2H3;1H2;2*1H;/q;;;;;+2/p-2 |
InChIキー |
QHMGFBGXCCIWAH-UHFFFAOYSA-L |
正規SMILES |
CN(C)CCNCCSC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



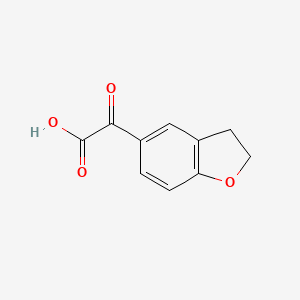
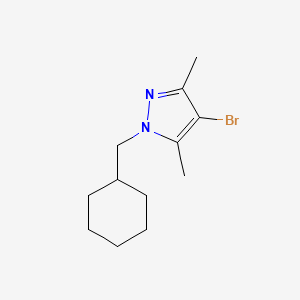
![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)
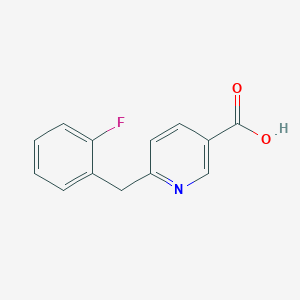
![1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12084180.png)
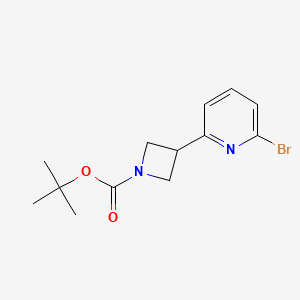


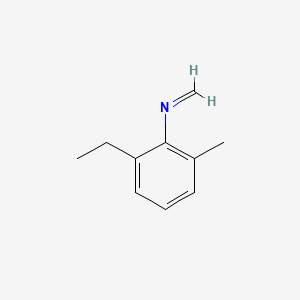

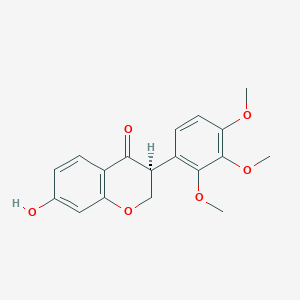
![(1-Ethoxy-1-oxopropan-2-yl) 3-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate](/img/structure/B12084222.png)
